Cas no 7249-38-9 (1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-)
7249-38-9 structure
Product Name:1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-
CAS No:7249-38-9
MF:C16H16I2O4
MW:526.104789733887
CID:580189
PubChem ID:238790
Update Time:2025-04-19
1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-
- 1-iodo-4-(4-iodo-2,5-dimethoxy-phenyl)-2,5-dimethoxy-benzene
- 1-iodo-4-(4-iodo-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene
- 4,4'-diiodo-2,2',5,5'-tetramethoxybiphenyl
- 7249-38-9
- DTXSID70285963
- NSC-43327
- NSC43327
-
- Inchi: 1S/C16H16I2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3
- InChI Key: JLLLZLFAVOHUCZ-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C=C1OC)C1C=C(C(=CC=1OC)I)OC)OC
Computed Properties
- Exact Mass: 525.91400
- Monoisotopic Mass: 525.914
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Density: 1.784
- Boiling Point: 464.9°C at 760 mmHg
- Flash Point: 235°C
- Refractive Index: 1.618
- PSA: 36.92000
- LogP: 4.59720
1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy- Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
7249-38-9 (1,1'-Biphenyl,4,4'-diiodo-2,2',5,5'-tetramethoxy-) Related Products
- 75056-76-7(2,5-Dimethoxy-4-iodotoluene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent